Dimethyl methylphosphonate

Catalog No.
S603342
CAS No.
756-79-6
M.F
C3H9O3P
M. Wt
124.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl methylphosphonate

CAS Number

756-79-6

Product Name

Dimethyl methylphosphonate

IUPAC Name

[methoxy(methyl)phosphoryl]oxymethane

Molecular Formula

C3H9O3P

Molecular Weight

124.08 g/mol

InChI

InChI=1S/C3H9O3P/c1-5-7(3,4)6-2/h1-3H3

InChI Key

VONWDASPFIQPDY-UHFFFAOYSA-N

SMILES

COP(=O)(C)OC

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
8.06 M
Miscible in alcohol, ether, benzene, acetone, carbon tetrachloride; insoluble in heavy mineral oil
Soluble in ethanol, ether
Miscible in wate

Synonyms

Reoflam DMMP; DMMP; Dimethoxymethyl Phosphine Oxide; Dimethyl Methanephosphonate; Dimethyl Methylphosphonate; Fran TF 2000; Fyrol DMMP; Metaran; Methanephosphonic Acid Dimethyl Ester; Methylphosphonic Acid Dimethyl Ester; NSC 62240; Methylphosphonic

Canonical SMILES

COP(=O)(C)OC

Organic Synthesis:

  • Catalyst and Reagent: DMMP serves as a valuable catalyst and reagent in organic synthesis, particularly for converting esters to ketophosphonates. This reaction plays a crucial role in the production of various organic compounds, including pharmaceuticals and agricultural chemicals [Source: Thermo Scientific Chemicals, ].

Material Science:

  • Flame Retardant Additive: DMMP finds application in material science as an additive for enhancing the flame retardancy of unsaturated polyester resins. This property makes it beneficial for applications in construction materials and other sectors requiring fire resistance [Source: Thermo Scientific Chemicals, ].
  • Other Applications: Research also explores the use of DMMP in other material science applications, including:
    • UV-Cured Epoxy Acrylate: As an additive in UV-cured epoxy acrylates, potentially improving their properties [Source: Thermo Scientific Chemicals, ].
    • Hydraulic Fluids: Investigations are underway to explore the potential use of DMMP in hydraulic fluids due to its specific properties [Source: Thermo Scientific Chemicals, ].

Environmental Research:

  • Simulant for Nerve Agents: Due to its structural similarity to certain nerve agents, DMMP is often used as a simulant in research related to chemical warfare agents. This allows scientists to study the behavior and develop detection methods for these hazardous materials in a controlled environment [Source: National Institutes of Health, ].
  • Environmental Fate and Impact: Research is ongoing to understand the environmental fate and impact of DMMP. This includes investigating its degradation pathways, potential for bioaccumulation, and potential ecological effects [Source: National Center for Biotechnology Information, ].

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH3PO(OCH3)2\text{CH}_3\text{PO}(\text{OCH}_3)_2. It appears as a colorless liquid with a pleasant odor and is primarily recognized for its role as a flame retardant. This compound is classified as a Schedule 2 chemical due to its potential use in the synthesis of chemical weapons, specifically nerve agents like sarin and soman .

DMMP is classified as a Schedule 2 chemical due to its potential use in chemical weapons production [].

  • Toxicity:
    • Inhalation: Moderate acute toxicity [].
    • Ingestion and Skin Contact: Low to moderate acute toxicity [].
    • Reproductive Toxicity: Suspected human reproductive toxicant based on animal studies [].
  • Eye Irritation: Causes serious eye irritation [].
  • Flammability: Non-flammable liquid [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirators when handling DMMP [].
  • Ensure proper ventilation in the workspace.
  • Handle and store DMMP according to regulations for controlled chemicals.

Dimethyl methylphosphonate undergoes several significant reactions, including:

  • Hydroxyl Radical Reactions: Hydroxyl radicals can abstract hydrogen from dimethyl methylphosphonate, leading to the formation of secondary carbon radicals, which are more stable than primary radicals .
  • Nucleophilic Substitution: It reacts with thionyl chloride to yield methylphosphonic acid dichloride, a precursor for nerve agents .
  • Ion-Molecule Reactions: Studies have shown that it reacts rapidly with protonated species and can form various products depending on the reacting ions involved .

Dimethyl methylphosphonate has diverse applications, including:

  • Flame Retardant: Widely used in various materials to enhance fire resistance.
  • Chemical Weapon Simulant: Serves as a surrogate for nerve agents in testing and calibration of detection equipment .
  • Additive: Used in gasoline as a preignition additive and also functions as an anti-foaming agent, plasticizer, stabilizer, textile conditioner, and antistatic agent .

Research has focused on the interaction of dimethyl methylphosphonate with various materials and conditions. For instance:

  • Reactivity with Metal Oxides: Studies have explored how dimethyl methylphosphonate interacts with metal oxides under ultrahigh vacuum conditions, revealing insights into its reactivity and potential applications in catalysis .
  • Kinetic Studies: Kinetic investigations have assessed how this compound behaves in different chemical environments, particularly concerning its role as a surrogate for chemical warfare agents .

Dimethyl methylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Trimethyl phosphite CH3 3PO\text{ CH}_3\text{ }_3\text{PO}Precursor for various organophosphorus compounds
Methylphosphonic acidCH3PO3H\text{CH}_3\text{PO}_3\text{H}Intermediate in the synthesis of nerve agents
Diethyl methylphosphonateC5H13O3P\text{C}_5\text{H}_{13}\text{O}_3\text{P}Similar applications but different alkyl groups

Uniqueness of Dimethyl Methylphosphonate

What sets dimethyl methylphosphonate apart from these similar compounds is its specific use as a flame retardant and its role as a simulant for nerve agents. Its unique reactivity profile allows it to be utilized effectively in both industrial applications and research settings focused on chemical detection and safety protocols.

Physical Description

Dimethyl methylphosphonate is a clear colorless liquid with a pleasant odor. (NTP, 1992)
Liquid

Color/Form

Colorless liquid

XLogP3

-0.7

Boiling Point

358 °F at 760 mm Hg (NTP, 1992)
181.0 °C
181 °C; 79.5 °C at 20 mm Hg

Flash Point

110 °F (NTP, 1992)

Density

1.1596 at 77 °F (NTP, 1992)
1.1507 g/cu m at 20 °C

LogP

-0.61 (LogP)
log Kow = -0.61

Melting Point

50 °C

UNII

20Z996230U

GHS Hazard Statements

Aggregated GHS information provided by 225 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (16%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (97.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H340 (79.56%): May cause genetic defects [Danger Germ cell mutagenicity];
H361 (62.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Central Nervous System Stimulants

Vapor Pressure

1.2 mm Hg at 77 °F (NTP, 1992)
0.96 mmHg
0.962 mm Hg at 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

756-79-6

Wikipedia

Dimethyl methylphosphonate

Methods of Manufacturing

REACTION OF TRIMETHYL PHOSPHITE OR THE SODIUM SALT OF DIMETHYL HYDROGEN PHOSPHITE AND METHYL CHLORIDE

General Manufacturing Information

All other basic inorganic chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Phosphonic acid, P-methyl-, dimethyl ester: ACTIVE

Analytic Laboratory Methods

Single-particle aerosol mass spectrometry (SPAMS) was used for the real-time detection of liquid nerve agent simulants. A total of 1000 dual-polarity time-of-flight mass spectra was obtained for micrometer-sized single particles each of dimethyl methyl phosphonate, diethyl ethyl phosphonate, diethyl phosphoramidate, and diethyl phthalate using laser fluences between 0.58 and 7.83 nJ/sq um, and mass spectral variation with laser fluence was studied. The mass spectra obtained allowed identification of single particles of the chemical warfare agent (CWA) simulants at each laser fluence used although lower laser fluences allowed more facile identification. SPAMS is presented as a promising real-time detection system for the presence of CWAs.
... Detection of chemical warfare agents (CWAs) with high sensitivity and low false-alarm rates is considered an important priority for ensuring public safety. ...A minimum detection level for a CWA simulant, dimethyl methyl phosphonate (DMMP), of <0.5 ppb (parts in 10+9) /was found/ by use of a widely tunable external grating cavity quantum cascade laser and photoacoustic spectroscopy. With interferents present in Santa Monica, California street air, ... a false-alarm rate of 1:10+6 at a detection threshold of 1.6 ppb /was determined/.

Dates

Modify: 2023-08-15

Explore Compound Types